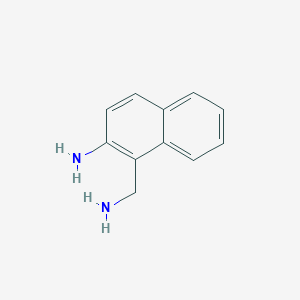

1-(Aminomethyl)naphthalen-2-amine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H12N2 |

|---|---|

Peso molecular |

172.23 g/mol |

Nombre IUPAC |

1-(aminomethyl)naphthalen-2-amine |

InChI |

InChI=1S/C11H12N2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6H,7,12-13H2 |

Clave InChI |

JIRAPPCUCFMITL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(=C2CN)N |

Origen del producto |

United States |

Synthetic Methodologies for 1 Aminomethyl Naphthalen 2 Amine and Its Precursors

Direct Amination Approaches to the Naphthalene (B1677914) Core

A fundamental step in the synthesis of 1-(aminomethyl)naphthalen-2-amine often involves the initial preparation of 2-aminonaphthalene, also known as 2-naphthylamine. wikipedia.org This precursor serves as the foundational scaffold upon which the aminomethyl group is subsequently installed. Various classical and contemporary chemical methods are employed for the direct amination of the naphthalene ring.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) provides a viable pathway for introducing an amino group onto the naphthalene ring. This typically involves the displacement of a leaving group, such as a halogen, by an amine source. elsevierpure.commasterorganicchemistry.comlibretexts.org For instance, the reaction of 2-naphthol (B1666908) with an ammonium (B1175870) sulfite (B76179) or bisulfite solution, known as the Bucherer reaction, is a classic method for preparing 2-naphthylamine. wikipedia.orgresearchgate.net This reversible reaction proceeds through the formation of a naphthylsulfonic acid intermediate. google.com Another approach involves the reaction of sodium 2-naphthalenesulfonate with sodium amide in liquid ammonia (B1221849). prepchem.com

Modern variations of SNAr reactions offer milder conditions and broader substrate scope. For example, the reaction of 1-methoxy-2-(diphenylphosphinyl)naphthalene with amides can lead to the formation of the corresponding amino-substituted naphthalene derivative. elsevierpure.com

Catalytic Amination Protocols

Transition metal-catalyzed reactions have become indispensable tools for C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly effective method for the synthesis of arylamines. This protocol would involve the coupling of a 2-halonaphthalene or a 2-naphthyl triflate with an ammonia equivalent.

Recent advancements have also focused on direct catalytic amination of naphthalene itself. For instance, vanadium-based catalysts have been shown to facilitate the direct amination of naphthalene to naphthylamine using hydroxylamine (B1172632) under relatively mild conditions, offering a more atom-economical and environmentally friendly alternative to traditional methods that often involve nitration followed by reduction. researchgate.netrsc.orgrsc.orgscispace.com Other catalytic systems, including those based on transition metal oxides and electrochemical methods, have also been explored for the direct amination of polycyclic aromatic hydrocarbons like naphthalene. researchgate.net Silver-catalyzed C-H amination of 1-naphthylamine (B1663977) derivatives at the C4 position has also been reported. mdpi.com

Reductive Amination Pathways

Reductive amination is a widely used method for synthesizing amines from carbonyl compounds or their derivatives. wikipedia.orgresearchgate.net In the context of preparing 2-aminonaphthalene, this typically involves the reduction of a precursor like 2-nitronaphthalene. A variety of reducing agents can be employed for this transformation, including classical metal-acid systems (e.g., Sn/HCl) and catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. The choice of reducing agent is often dictated by the presence of other functional groups in the molecule. huji.ac.il An alternative route involves the Beckmann rearrangement of 2-acetonaphthone oxime to 2-acetyl naphthylamine, followed by deacetylation to yield 2-naphthylamine. google.com

Installation of the Aminomethyl Moiety

Once the 2-aminonaphthalene core is in place, the subsequent challenge lies in the regioselective introduction of the aminomethyl group at the C1 position.

Mannich-Type Reactions and Related Condensations

The Mannich reaction is a powerful tool for the aminomethylation of activated aromatic compounds. nih.gov In this context, 2-naphthol, a precursor to 2-aminonaphthalene, can undergo aminomethylation. The reaction of 2-naphthol with formaldehyde (B43269) and a secondary amine, such as piperazine, yields Mannich bases. researchgate.net Similarly, one-pot, three-component reactions of 2-naphthol, an aldehyde, and an amine can produce 1-aminoalkyl-2-naphthols. ijcmas.comresearchgate.netmdpi.com These reactions can be catalyzed by various acids or other catalysts. The resulting aminomethylated naphthol can then be converted to the desired diamine. While direct Mannich-type reactions on 2-aminonaphthalene are less common, derivatives of 2-naphthol are frequently used as substrates. researchgate.net

Formylation-Reduction Sequences

A two-step approach involving formylation followed by reduction offers another route to the aminomethyl group. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds. ijpcbs.comwikipedia.orgcambridge.orgorganic-chemistry.org Naphthalene and its derivatives are known to undergo this reaction. cambridge.orgyoutube.comrsc.org For instance, 1,6-dimethylnaphthalene (B47092) can be formylated at the 4-position. cambridge.org Applying this to a suitably protected 2-aminonaphthalene would yield a 1-formyl-2-aminonaphthalene derivative.

The subsequent step involves the reductive amination of the aldehyde functionality. wikipedia.orgresearchgate.net This can be achieved by treating the formyl derivative with ammonia or an ammonia equivalent in the presence of a reducing agent such as sodium borohydride (B1222165) or through catalytic hydrogenation. This two-step sequence provides a reliable method for the introduction of the aminomethyl group at the desired position. For example, hydrogenation of enones followed by reductive amination can deliver the corresponding amine. acs.org Biocatalytic reductive amination using amine dehydrogenases has also emerged as a method to produce chiral amines. frontiersin.org

Data Tables

Table 1: Catalytic Amination of Naphthalene

| Catalyst System | Reagent | Product(s) | Yield | Reference |

| V₂O₅/HZSM-5 | Hydroxylamine | 1-Naphthylamine, 1,5-Diaminonaphthalene | ~70% total | rsc.orgrsc.org |

| NaVO₃, Fe(III) salts | Hydroxylamine sulfate | Aniline (from Benzene) | High | researchgate.net |

| Boron-doped diamond anode | Electrochemical | 1,5-Diaminonaphthalene | Moderate | researchgate.net |

Table 2: Mannich-Type Reactions on Naphthalene Derivatives

| Naphthalene Substrate | Amine | Aldehyde | Product | Yield | Reference |

| Naphthalen-2-ol | Secondary diamines | Formaldehyde | Mannich bases | >95% | researchgate.net |

| 2-Naphthol | para-Hydroxy aniline | Substituted aldehydes | 1-Aminoalkyl-2-naphthols | Good | ijcmas.com |

| 2-Naphthol | Acetamide/Acrylamide | Aromatic aldehydes | 1-Amidoalkyl-2-naphthols | 60-92% | mdpi.com |

Nitrile-Reduction and Amidation-Reduction Strategies

A common pathway to primary amines involves the reduction of nitriles. For the synthesis of this compound, this would typically involve a precursor containing a nitrile group at the 1-position. A variety of reducing agents can accomplish this transformation. For instance, ammonia borane (B79455) is capable of reducing a wide range of nitriles to primary amines under thermal conditions without a catalyst. Another effective reagent is diisopropylaminoborane, which, in the presence of a catalytic amount of lithium borohydride, reduces both aliphatic and aromatic nitriles in excellent yields.

An alternative two-step amidation-reduction strategy can also be employed. This involves first converting a carboxylic acid precursor (or its derivative, like an acyl chloride) at the 1-position of the naphthalene ring into a primary amide. Subsequently, this amide can be reduced to the corresponding primary amine. A relevant approach involves the reduction of 1-acyl-2-aminonaphthalenes to furnish the desired aminomethyl structure.

Strategic Functional Group Interconversions for Dual Amine Introduction

The introduction of two distinct amine groups at the C1 and C2 positions of the naphthalene scaffold necessitates strategic functional group manipulations. A logical approach starts with a naphthalene core bearing two different nitrogen-containing functional groups that can be selectively or simultaneously reduced.

A key strategy for synthesizing this compound involves the simultaneous reduction of a precursor like 1-cyano-2-nitronaphthalene. The synthesis of such precursors can be challenging but has been reported through methods like the nitration of 1-cyano-4-methoxynaphthalene, followed by further transformations. prepchem.com Once obtained, the dual reduction of the nitro and nitrile groups is required.

The reduction of aromatic nitro groups to primary amines is a well-established transformation with numerous available methods. nih.gov Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is highly effective. unimi.it Chemical reduction methods using metals like iron, zinc, or tin in acidic media also provide high yields. unimi.it For instance, a combination of iron powder and acetic acid is a classic method for this conversion. unimi.it More modern approaches include using sodium borohydride in conjunction with transition metal complexes like Ni(PPh₃)₄, which can selectively reduce nitroaromatics.

The nitrile group can be reduced concurrently or sequentially. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both nitriles and nitro groups, although care must be taken with aromatic nitro compounds as they can sometimes form azo products. Catalytic hydrogenation is often a preferred method as it can reduce both functionalities, often under the same conditions, providing a direct route from the dinitro- or cyano-nitro-precursor to the final diamine. For example, hydrogenation over a 5% palladium-on-carbon catalyst is effective for reducing a nitro group on a naphthalene ring. prepchem.com

Table 1: Selected Reagents for Nitro Group Reduction

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂/Pd/C | H₂ gas, solvent (e.g., EtOH, EtOAc) | Highly efficient; may also reduce other functional groups like alkenes and nitriles. |

| H₂/Raney Ni | H₂ gas, solvent (e.g., EtOH) | Effective alternative to Pd/C, especially when dehalogenation is a concern. |

| Fe/HCl or Fe/AcOH | Metal powder in acidic medium | Classic, cost-effective method (Béchamp reduction); generally selective for the nitro group. unimi.it |

| SnCl₂/HCl | Metal salt in concentrated acid | Mild method, good for substrates with other reducible groups. |

| NaBH₄/Ni(PPh₃)₄ | Metal borohydride with catalyst, EtOH | Offers a more efficient and selective reduction of nitroaromatics compared to NaBH₄ alone. |

This table is generated based on data from multiple sources.

In some synthetic routes, one or both amine functionalities may be temporarily masked as amides or imines. The final step in such a synthesis would be the hydrolysis of these groups to reveal the primary amines.

Amide hydrolysis is typically achieved by heating with aqueous acid (e.g., H₂SO₄, HCl) or a strong base (e.g., NaOH). Acid-catalyzed hydrolysis involves the initial protonation of the amide's carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. Basic hydrolysis, while often requiring more forcing conditions like prolonged heating, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl.

Imine hydrolysis is the reverse of imine formation and is generally accomplished by treatment with water, often with an acid catalyst. The reaction is driven to completion by using a large excess of water. The mechanism involves the addition of water to the C=N bond to form a carbinolamine intermediate, which then eliminates the primary amine to regenerate a carbonyl group and release the target amine. This method is particularly relevant if one of the amine groups was introduced via reductive amination.

Asymmetric Synthesis of Chiral Analogues of this compound

Creating chiral versions of this compound, where the aminomethyl group introduces a stereocenter, requires asymmetric synthesis techniques. These methods aim to produce a single enantiomer of the target molecule, which is crucial for many applications in medicinal chemistry and materials science.

Enantioselective catalysis offers a direct and atom-economical route to chiral amines. One of the most powerful methods is the asymmetric hydrogenation of prochiral imines. rsc.org This strategy would involve the formation of an imine from a suitable naphthalene precursor, such as 2-amino-1-naphthaldehyde, and a primary amine. The subsequent hydrogenation of the C=N bond using a chiral transition-metal catalyst (commonly based on iridium, rhodium, or ruthenium with chiral phosphine (B1218219) ligands) can yield the chiral amine with high enantioselectivity. rsc.orgnih.gov For instance, iridium catalysts paired with diphosphine ligands like f-BINAPHANE have shown high efficiency in the asymmetric reduction of various imines. rsc.org

Recent advances in catalysis have also explored the enantioselective dearomatization of naphthalene derivatives, which can generate complex chiral structures from flat aromatic precursors. nih.govnih.gov While not a direct aminomethylation, these strategies can create chiral scaffolds that can be further elaborated into the target molecule.

Table 2: Representative Catalytic Systems for Asymmetric Imine Reduction

| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) |

|---|---|---|

| Ir-f-BINAPHANE | N-alkyl α-aryl imines | 80-90% |

| Ru or Ir with Chiral Diamine Ligands | Cyclic and acyclic imines | 92-99% |

| (R)-Imine Reductase (IRED) Biocatalyst | Cyclic imines (e.g., pyrrolines) | Up to >99% |

This table is generated based on data from multiple sources. rsc.orgnih.gov

The use of chiral auxiliaries is a robust and reliable strategy for controlling stereochemistry. wikipedia.orgresearchgate.net A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct a chemical reaction to form one diastereomer preferentially. After the reaction, the auxiliary is removed and can often be recovered. wikipedia.org

A prominent example is the use of sulfinamides, such as tert-butanesulfinamide, as chiral auxiliaries for the synthesis of chiral amines. wikipedia.org This approach would begin with a ketone precursor, like 2-amino-1-acetylnaphthalene. Condensation of this ketone with a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) forms a chiral N-sulfinyl imine. The subsequent diastereoselective reduction of this imine, typically with a hydride source like sodium borohydride, is directed by the bulky chiral auxiliary. Finally, the auxiliary is cleaved under acidic conditions to afford the desired chiral primary amine with high enantiopurity. Other well-known auxiliaries, such as Evans' oxazolidinones or pseudoephedrine, can also be adapted for these syntheses. wikipedia.orgharvard.edu

Kinetic Resolution Techniques

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product. In the context of synthesizing enantiomerically pure this compound and its precursors, enzymatic kinetic resolution, particularly using lipases, stands out as a powerful and green methodology.

Lipases are a class of enzymes that, in their natural role, catalyze the hydrolysis of lipids. However, in organic synthesis, they are versatile catalysts for a range of transformations, including esterification, transesterification, and amidation. Their utility in kinetic resolution stems from their inherent stereoselectivity, enabling the preferential acylation of one enantiomer of a racemic alcohol or amine.

A common precursor to this compound is the corresponding amino alcohol, (2-aminonaphthalen-1-yl)methanol (B11914415). The kinetic resolution of such bifunctional naphthalene derivatives can be effectively achieved using lipases. The enzyme selectively acylates the hydroxyl group of one enantiomer, leaving the other enantiomer as the unreacted alcohol. Subsequently, the acylated and unreacted enantiomers can be separated, and the functional groups can be further manipulated to yield the target diamine.

Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is one of the most frequently utilized lipases for the kinetic resolution of a wide array of chiral alcohols and amines due to its broad substrate scope and high enantioselectivity. nih.govrsc.orgnih.gov The efficiency of the resolution is influenced by several factors, including the choice of acyl donor, solvent, and temperature. Vinyl esters, such as vinyl acetate, are particularly effective acyl donors as they generate a vinyl alcohol intermediate that tautomerizes to acetaldehyde, rendering the acylation step essentially irreversible. nih.govnih.gov

The general scheme for a lipase-catalyzed kinetic resolution of a precursor like (2-aminonaphthalen-1-yl)methanol involves the selective acylation of one enantiomer. For instance, the (R)-enantiomer might be preferentially acylated to form the corresponding ester, leaving the (S)-enantiomer as the unreacted alcohol.

While specific data for the kinetic resolution of this compound or its direct precursors is not extensively documented in publicly available literature, the principles can be extrapolated from studies on structurally similar compounds. Research on the kinetic resolution of various N-aryl β-amino alcohols and other amino alcohols with aromatic moieties demonstrates the feasibility and effectiveness of this approach. rsc.org

Below is a table summarizing typical conditions and findings for the lipase-catalyzed kinetic resolution of analogous chiral compounds, which can inform the development of a process for the precursors of this compound.

| Enzyme | Substrate Type | Acyl Donor | Solvent | Key Findings | Reference |

| Candida antarctica Lipase B (CALB) | 1,3-dialkyl-3-hydroxymethyl oxindoles | Vinyl acetate | Acetonitrile | (R)-acetates obtained with up to 99% ee; (S)-alcohols with up to 78% ee. | nih.gov |

| Pseudomonas cepacia Lipase | N-aryl β-amino alcohols | Azodicarboxylates | Not specified | High kinetic resolution performance. | rsc.org |

| Candida antarctica Lipase B (CALB) | (R/S)-1-(2-furyl) ethanol | Vinyl acetate | n-Heptane | 47% conversion with 89% ee of the substrate. | nih.govnih.gov |

| Lipases (various) | Racemic amino acid esters | - (Hydrolysis) | Aqueous solution | Selective hydrolysis of L-amino acid esters with high reactivity and selectivity. | nih.gov |

| Candida antarctica Lipase B (CALB) | Racemic α-hydroxyphosphonates | Not specified | Not specified | Acetylated to S-acetates in ~50% yields and >99% ee. | rsc.org |

The data in the table illustrates that lipases, particularly CALB, are highly effective for the kinetic resolution of a variety of chiral molecules containing hydroxyl or amino groups. The high enantiomeric excesses (ee) achieved in these examples underscore the potential of this methodology for obtaining enantiomerically pure precursors of this compound. The development of a specific protocol would involve screening various lipases, acyl donors, and reaction conditions to optimize both the conversion and the enantioselectivity for the target substrate.

Chemical Reactivity and Mechanistic Investigations of 1 Aminomethyl Naphthalen 2 Amine

Reactivity Profiles of Primary Amine Functional Groups

The differential reactivity of the two amine groups allows for the potential for selective functionalization under controlled conditions. The aminomethyl group is generally expected to be the more reactive site for nucleophilic attack and base-mediated reactions.

Primary amines are well-known to act as nucleophiles in addition reactions with carbonyl compounds, such as aldehydes and ketones. researchgate.netwikipedia.org This reaction typically proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. wikipedia.orgyoutube.com

For 1-(Aminomethyl)naphthalen-2-amine, the more nucleophilic aminomethyl group is expected to react preferentially. The reaction is reversible and often acid-catalyzed. youtube.comnih.gov Protonation of the carbinolamine's hydroxyl group converts it into a good leaving group (water), which is subsequently eliminated to form an iminium ion, a key intermediate in the formation of imines. researchgate.netnih.gov Given the two amine groups, the reaction can theoretically proceed to form a mono-adduct at the more reactive C1-aminomethyl position or a di-adduct under forcing conditions or with an excess of the carbonyl reagent.

The nucleophilic addition described above is often the first step in a condensation reaction that results in the formation of an imine, also known as a Schiff base (R₂C=NR'). wikipedia.orgyoutube.com Following the formation of the carbinolamine intermediate, acid-catalyzed dehydration leads to the stable C=N double bond. youtube.comnih.gov

The reaction of this compound with aldehydes or ketones would yield Schiff bases. Due to the higher reactivity of the aminomethyl group, mono-condensation at this position is the most probable outcome with a 1:1 stoichiometry of reactants. This type of condensation is widely used in the synthesis of ligands for coordination chemistry and in the formation of biologically active compounds. wikipedia.orgyoutube.comd-nb.info For instance, Schiff bases derived from the condensation of various amines with carbonyl compounds are known to form stable complexes with metal ions. youtube.comd-nb.info The formation of a di-Schiff base, involving both amine groups, would require harsher reaction conditions or an excess of the carbonyl compound.

Primary amines readily undergo acylation with reagents like acyl chlorides or acid anhydrides to form amides. youtube.comnih.gov They can also be alkylated by alkyl halides. wordpress.comonlineorganicchemistrytutor.com These reactions proceed via nucleophilic substitution, where the amine nitrogen attacks the electrophilic center of the acylating or alkylating agent.

In the case of this compound, selective mono-acylation or mono-alkylation is expected to occur at the more nucleophilic aminomethyl nitrogen under controlled conditions. Exhaustive alkylation can lead to the formation of quaternary ammonium (B1175870) salts. nih.gov The resulting amides from acylation are significantly less basic and nucleophilic than the parent amines because the nitrogen lone pair is delocalized by the adjacent carbonyl group. This effect can be exploited to prevent further reaction after the first acylation event.

| Reagent | Reaction Type | Predicted Major Product (at the C1-aminomethyl position) |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | Acylation | N-(2-amino-1-naphthalenylmethyl)acetamide |

| Acetic Anhydride ((CH₃CO)₂O) | Acylation | N-(2-amino-1-naphthalenylmethyl)acetamide |

| Methyl Iodide (CH₃I) | Alkylation | 1-(Methylaminomethyl)naphthalen-2-amine |

| Benzyl Bromide (C₆H₅CH₂Br) | Alkylation | 1-(Benzylaminomethyl)naphthalen-2-amine |

Reactions Involving the Naphthalene (B1677914) Aromatic System

The naphthalene ring itself is susceptible to electrophilic attack and, under certain conditions, can undergo nucleophilic substitution.

Electrophilic aromatic substitution (EAS) on naphthalene preferentially occurs at the C1 (α) position over the C2 (β) position because the carbocation intermediate formed from α-attack is more resonance-stabilized. In substituted naphthalenes, the position of further substitution is directed by the existing groups.

Both the aminomethyl (-CH₂NH₂) and the amino (-NH₂) groups are activating, ortho-, para-directors.

The -NH₂ group at C2 is a powerful activating group that directs incoming electrophiles to the C1 and C3 positions. Since C1 is already substituted, it strongly activates the C3 position (ortho).

The -CH₂NH₂ group at C1 is also an activating group, directing electrophiles to the C2, C4, and C8 (peri) positions. With C2 already substituted, it primarily activates the C4 (para) and C8 (ortho) positions.

The combined influence of these two activating groups makes the naphthalene ring highly susceptible to electrophilic attack. The most activated positions are predicted to be C3 (ortho to the powerful -NH₂ director) and C4 (para to the -CH₂NH₂ director). The outcome may depend on the steric bulk of the electrophile.

It is crucial to note that under the strong acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the basic amine groups will be protonated to form ammonium ions (-CH₂NH₃⁺ and -NH₃⁺). These protonated groups are strongly deactivating and meta-directing. In such a scenario, the reactivity of the ring would be greatly diminished, and any substitution would be directed to positions meta to the deactivating groups, such as C5 and C8.

| Reaction Conditions | Nature of Substituents | Predicted Major Substitution Position(s) | Rationale |

|---|---|---|---|

| Neutral / Mildly Acidic | -CH₂NH₂ and -NH₂ (Activating, o,p-directing) | C3, C4 | Combined activation from both groups. C3 is ortho to -NH₂. C4 is para to -CH₂NH₂. |

| Strongly Acidic | -CH₂NH₃⁺ and -NH₃⁺ (Deactivating, m-directing) | C5, C8 | Ring is deactivated. Substitution occurs at positions meta to both deactivating groups. |

Nucleophilic aromatic substitution (SNAr) is generally uncommon for electron-rich aromatic rings. The presence of the powerful electron-donating amino and aminomethyl groups makes the naphthalene ring of this compound particularly resistant to attack by nucleophiles via a standard addition-elimination (Meisenheimer complex) mechanism. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to stabilize the anionic intermediate.

However, a viable pathway for nucleophilic substitution exists via the formation of a diazonium salt. The primary aromatic amine at the C2 position can be converted into a naphthalenediazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. The resulting diazonium group (-N₂⁺) is an excellent leaving group and can be readily displaced by a wide variety of nucleophiles, including halides, cyanide, hydroxyl, and others, in what are known as Sandmeyer or related reactions. This provides a powerful synthetic route to introduce a range of functional groups at the C2 position, a transformation not achievable through other substitution mechanisms for this molecule.

Intramolecular Cyclization and Heterocycle Formation

The proximate positioning of the aminomethyl and amine groups on the naphthalene ring makes this compound a versatile precursor for the synthesis of various nitrogen-containing heterocycles. These reactions often proceed through intramolecular cyclization, where the two amine centers play crucial roles as nucleophiles.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry due to their prevalence in natural products, pharmaceuticals, and functional materials. rsc.org The structure of this compound provides a ready-made framework for creating fused heterocyclic systems. For instance, tandem reactions involving this diamine can lead to the formation of complex structures. mdpi.com The general principle often involves the reaction of the amine groups with suitable electrophiles, followed by an intramolecular ring-closing step. rsc.org

One common strategy involves the reaction with dicarbonyl compounds or their equivalents. The more nucleophilic aliphatic amine can initially react with one carbonyl group, followed by cyclization involving the aromatic amine and the second carbonyl group, leading to the formation of a dihydropyrazine-type ring fused to the naphthalene system. The specific outcome can be influenced by the nature of the electrophile and the reaction conditions.

While specific examples for this compound are not extensively detailed in the provided results, the general reactivity pattern of similar diamines suggests its potential in synthesizing a variety of heterocycles. For example, the synthesis of various nitrogen-containing heterocycles like quinolines, pyridines, pyrazines, and indoles often utilizes synthons with C=C-N building blocks. rsc.org

Ring-closing reactions that engage both amine centers of this compound are particularly valuable for constructing polycyclic aromatic systems. These transformations often rely on reagents that can bridge the two amine functionalities. Phosgene, for example, or its synthetic equivalents, can react with both amines to form a cyclic urea (B33335) derivative fused to the naphthalene ring. Similarly, dicarboxylic acids or their activated derivatives can lead to the formation of cyclic diamides.

The efficiency and diastereoselectivity of such ring-closing reactions can be high, particularly when the reaction proceeds through a well-defined, low-energy transition state. rsc.org The formation of six- and seven-membered rings is common in these types of cyclizations. researchgate.net The use of catalysts, such as palladium in intramolecular cyclizations of "ene-yne" systems, can also facilitate the formation of complex ring structures, although this specific example does not directly involve the amine functionalities. chemrxiv.org Ring-closing metathesis is another powerful tool for constructing macrocycles, though its direct application to a molecule like this compound would require prior functionalization. rsc.org

Redox Chemistry of this compound

The redox chemistry of this compound is multifaceted, involving potential oxidation of both the aliphatic and aromatic amine groups, as well as the naphthalene ring system itself.

Aromatic amines are known to undergo oxidation to form a variety of products. For instance, 2-naphthylamine, a related compound, is susceptible to oxidation, which can lead to a reddish discoloration upon exposure to air. wikipedia.org The oxidation of aromatic amines can proceed through a one-electron mechanism, particularly when catalyzed by enzymes like P450. nih.gov This can lead to the formation of nitroso and nitro compounds, or coupling products. The presence of the electron-donating aminomethyl group at the 1-position can influence the oxidation potential of the aromatic amine at the 2-position.

Aliphatic amines are also susceptible to oxidation, though typically under different conditions than aromatic amines. The oxidation of the aminomethyl group could potentially lead to the formation of an aldehyde or a carboxylic acid at that position, depending on the oxidant and reaction conditions. The relative ease of oxidation of the two amine groups in this compound would depend on the specific reagents and reaction conditions employed.

The naphthalene ring system itself is electrochemically active and can undergo reduction. The reduction potential of naphthalene derivatives has been studied, and it is known that the naphthalene molecule can accept an electron to form a radical anion. oup.com This can be followed by protonation and further reduction to yield di- or tetrahydro-naphthalene derivatives. oup.com The presence of substituents on the naphthalene ring can significantly affect its reduction potential. Electron-donating groups, such as the amino and aminomethyl groups in this compound, are expected to make the ring more difficult to reduce compared to unsubstituted naphthalene.

Cyclic voltammetry studies on various naphthalene derivatives have shown that they have a wide redox stability window. researchgate.net For naphthalene itself, this is estimated to be from -3.1 to +1.4 V versus the ferrocene/ferrocenium couple in dichloromethane. researchgate.net The specific reduction potential of this compound has not been reported in the provided search results, but it would be influenced by the electronic properties of the two amine substituents.

Detailed Mechanistic Elucidation of Key Transformations

A detailed mechanistic understanding of the reactions involving this compound is crucial for controlling product formation and optimizing reaction conditions.

For intramolecular cyclization reactions, the mechanism typically involves nucleophilic attack of one of the amine groups on an electrophilic center, followed by a ring-closing step. For example, in a reaction with a 1,2-dicarbonyl compound, the more basic aliphatic amine would likely act as the initial nucleophile. The resulting intermediate would then be poised for the aromatic amine to attack the second carbonyl group, leading to the final heterocyclic product. The stereochemistry of the starting material and the reaction conditions can influence the stereochemical outcome of the cyclization. nih.gov

The mechanism of oxidation of the amine groups would depend on the oxidant. With a one-electron oxidant, the reaction would proceed through radical cation intermediates. For the aromatic amine, this can lead to dimerization or reaction with other nucleophiles present in the reaction mixture. The oxidation of the aliphatic amine could also proceed through a radical mechanism, or via a two-electron process leading directly to an imine or, upon hydrolysis, an aldehyde.

The reduction of the naphthalene ring is generally understood to proceed via the formation of a radical anion, which is then protonated. oup.com A second electron transfer and protonation event leads to the dihydrogenated product. oup.com The regioselectivity of the reduction (i.e., which double bonds in the naphthalene ring are reduced) would be influenced by the positions of the amine substituents.

Transition State Analysis in Catalytic Reactions

While specific transition state analyses for reactions directly involving this compound are not extensively documented in publicly available literature, insights can be drawn from studies on related naphthalene derivatives. Computational modeling, a powerful tool in this domain, has been employed to understand the energetics and geometries of transition states in similar catalytic systems.

In the context of C-H amination reactions on naphthalene rings, computational studies have proven valuable. For instance, in the silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives, density functional theory (DFT) calculations have been used to analyze the electronic structure of proposed intermediates. mdpi.com These studies help in understanding the distribution of spin densities and identifying the most probable sites for radical attack, which is crucial for predicting regioselectivity. A key intermediate in such reactions is often a metal-coordinated species, where the transition state for the C-H activation or C-N bond formation involves the metal center, the substrate, and the aminating agent.

For catalytic processes involving the amino groups of molecules like this compound, transition state analysis often revolves around the nucleophilic attack of the nitrogen on an electrophilic partner. The geometry of the transition state, including bond angles and distances, dictates the stereochemical outcome of the reaction, which is particularly important in asymmetric catalysis.

Elucidation of Reaction Intermediates

The identification of reaction intermediates is fundamental to confirming proposed reaction mechanisms. Spectroscopic techniques and trapping experiments are primary methods for their elucidation.

In the catalytic amination of naphthalene, a process structurally related to reactions that this compound could undergo, various intermediates have been proposed and, in some cases, detected. One-step catalytic amination of naphthalene to naphthylamine using vanadium-based catalysts has been investigated, with evidence suggesting the formation of radical intermediates. rsc.orgrsc.org Electron Paramagnetic Resonance (EPR) spectroscopy has been instrumental in detecting naphthalene radical cations, indicating a single-electron transfer (SET) mechanism may be operative. rsc.org

Table 1: Spectroscopic and Computational Evidence for Intermediates in Naphthalene Amination

| Intermediate Type | Method of Elucidation | Key Findings | Reference |

| Naphthalene Radical Cation | Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection of characteristic EPR signals during the reaction. | rsc.org |

| Aryl-Ag(I) Intermediate Radical | Mulliken Spin Density Analysis (Computational) | Highest spin density located on the para-carbon atom of the naphthyl ring. | mdpi.com |

| Singly Occupied Molecular Orbital (SOMO) | Molecular Orbital (MO) Analysis (Computational) | SOMO primarily located on the naphthyl ring. | mdpi.com |

Furthermore, in the silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives, a plausible mechanism involves the formation of an aryl-Ag(I) intermediate. mdpi.com Subsequent single-electron transfer can generate an aryl-Ag(I) intermediate radical. The presence of such radical intermediates is often supported by experiments using radical inhibitors, which would quench the reaction. mdpi.com

Infrared (IR) spectroscopy has also been used to monitor the formation of species during the catalytic amination of naphthalene. rsc.org These in-situ techniques can provide valuable information about the temporal evolution of intermediates and products on the catalyst surface.

For reactions involving the aminomethyl group, intermediates common to amine chemistry, such as imines or enamines, could be expected depending on the reaction conditions and catalytic system. While direct evidence for these intermediates in the context of this compound is sparse in the literature, their formation is a well-established principle in organic chemistry.

Coordination Chemistry and Metal Complexation of 1 Aminomethyl Naphthalen 2 Amine

Ligand Design Principles Utilizing the Diamine Functionality

The coordination chemistry of 1-(aminomethyl)naphthalen-2-amine is predicated on the presence of two key functional groups: a primary aromatic amine and a primary aliphatic amine attached to the naphthalene (B1677914) core. These two nitrogen-containing groups are poised to act as Lewis bases, donating their lone pairs of electrons to a metal center.

Chelation Modes (e.g., Bidentate, Tridentate)

The spatial arrangement of the aminomethyl and amine groups in this compound strongly suggests its propensity to act as a bidentate ligand. The two nitrogen atoms can coordinate to a single metal ion, forming a stable five-membered chelate ring. This bidentate N,N'-coordination is a common and favored binding mode for 1,2-diamines, as it enhances the thermodynamic stability of the resulting metal complex through the chelate effect.

While bidentate chelation is the most probable coordination mode, the possibility of other binding behaviors, though less likely, cannot be entirely dismissed without experimental evidence. Under specific steric or electronic conditions, or in the presence of particular metal ions, monodentate coordination through either the more basic aliphatic amine or the aromatic amine might occur. Tridentate or higher denticity is not anticipated for the standalone ligand due to the absence of additional donor atoms.

Influence of Naphthalene Backbone on Ligand Properties

The rigid and planar naphthalene backbone is expected to exert a significant influence on the ligand's coordination properties. This structural rigidity will likely pre-organize the donor atoms for chelation, potentially leading to a lower entropic penalty upon complexation compared to more flexible diamine ligands.

Furthermore, the aromatic nature of the naphthalene system can influence the electronic properties of the resulting metal complexes. The electron-donating or -withdrawing nature of the naphthalene ring system can modulate the ligand field strength, which in turn affects the electronic spectra, magnetic properties, and reactivity of the metal center. The specific substitution pattern on the naphthalene core is crucial in determining these electronic effects.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established methodologies for related amine ligands. However, specific experimental data for this ligand is not currently available in published literature.

Preparation of Transition Metal Complexes

The preparation of transition metal complexes, such as those of nickel(II), copper(II), and palladium(II), would typically involve the reaction of a soluble metal salt (e.g., chloride, nitrate, or acetate) with the this compound ligand in a suitable solvent. The stoichiometry of the reaction would be controlled to favor the formation of the desired complex, for example, a 1:1 or 1:2 metal-to-ligand ratio. The resulting complexes would be characterized by techniques such as infrared (IR) spectroscopy to observe changes in the N-H stretching frequencies upon coordination, and UV-Visible spectroscopy to study the d-d electronic transitions of the metal center.

Table 1: Hypothetical Transition Metal Complexes of this compound and Expected Characterization Data

| Metal Ion | Plausible Complex Formula | Expected Geometry | Potential Characterization Observations |

| Ni(II) | [Ni(C₁₁H₁₂N₂)₂]Cl₂ | Square Planar or Octahedral | Changes in IR N-H stretching bands; distinct UV-Vis absorption bands corresponding to d-d transitions. |

| Cu(II) | [Cu(C₁₁H₁₂N₂)₂]Cl₂ | Distorted Octahedral | Broad d-d transition in UV-Vis spectrum; confirmation of paramagnetic nature by EPR spectroscopy. |

| Pd(II) | [Pd(C₁₁H₁₂N₂)Cl₂] | Square Planar | Shifts in ¹H and ¹³C NMR signals of the ligand upon coordination. |

Investigation of Main Group Metal Complexes

The coordination of this compound to main group metals, such as aluminum(III) or tin(IV), is also a plausible yet unexplored area. The synthesis would similarly involve the reaction of the ligand with a main group metal halide or alkoxide. The characterization of these complexes would heavily rely on multinuclear NMR spectroscopy (e.g., ²⁷Al, ¹¹⁹Sn) to probe the coordination environment of the metal center.

Structural Elucidation of Coordination Complexes

Spectroscopic Signatures in Coordination Environments

Catalytic Applications of Metal Complexes Derived from this compound

The potential for metal complexes derived from this compound to act as catalysts in various organic transformations is an area ripe for exploration. The combination of a rigid naphthalene backbone and the coordinating amine groups could lead to catalysts with unique activity and selectivity.

Homogeneous Catalysis (e.g., Hydrogenation, Cross-Coupling)

There are currently no specific reports on the application of this compound-based metal complexes in homogeneous catalytic processes such as hydrogenation or cross-coupling reactions. The development of such catalysts would involve synthesizing well-defined, soluble metal complexes and testing their efficacy in these transformations.

Heterogeneous Catalysis (e.g., Supported Complexes)

The immobilization of this compound or its metal complexes onto solid supports to create heterogeneous catalysts has not been described in published research. This approach could offer advantages in terms of catalyst recovery and reusability.

Enantioselective Catalysis with Chiral Complexes

For this compound to be utilized in enantioselective catalysis, a chiral element would need to be introduced, either by resolving the ligand itself if it possesses chirality or by incorporating it into a chiral-at-metal complex. There is no current literature detailing the synthesis or application of chiral complexes of this compound for enantioselective transformations.

Theoretical and Computational Studies of 1 Aminomethyl Naphthalen 2 Amine

Electronic Structure and Bonding Analysis

The arrangement of electrons in a molecule dictates its chemical behavior. Theoretical and computational methods provide profound insights into the electronic structure and bonding of 1-(Aminomethyl)naphthalen-2-amine.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Recent studies on related naphthalene (B1677914) derivatives have utilized DFT to understand their structural and electronic properties. researchgate.net For instance, in a study of 4-aminonaphthalene derivatives, DFT calculations were used to evaluate various quantum chemical parameters, including the energies of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), ionization potential, and electron affinity. researchgate.net These parameters are crucial for understanding the molecule's reactivity and potential applications, such as in corrosion inhibition. researchgate.net

The electronic structure of naphthalene-based ligands has also been investigated using computational methods to understand charge distribution and noncovalent interactions within the crystal structure. mdpi.com Such studies provide valuable information on how the molecule interacts with its environment.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgucsb.edu

FMO theory has been successfully applied to explain the reactivity of aromatic hydrocarbons like naphthalene. ucsb.edu For example, it can predict the preferred sites for electrophilic substitution. ucsb.edu The distribution of the HOMO in naphthalene indicates that the position with the highest frontier electron density is the most nucleophilic site. ucsb.edu While FMO theory is a powerful predictive tool, it has limitations, especially for large molecules where the frontier orbitals can be spread over a large portion of the molecule, making interpretation more complex. ucsb.edunih.gov

For this compound, FMO analysis would involve calculating the energies and spatial distributions of the HOMO and LUMO. This would help in predicting how the molecule would interact with other reagents, identifying the most likely sites for nucleophilic or electrophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is not static. Conformational analysis and molecular dynamics simulations explore the different spatial arrangements a molecule can adopt and their relative energies.

Preferred Conformations and Energy Minima

The presence of a flexible aminomethyl side chain in this compound allows for multiple conformations. Computational methods can be used to identify the most stable conformations by finding the energy minima on the potential energy surface. For similar structures, like 1-aminoalkyl-2-naphthols, DFT calculations have been used to study their conformations. nih.gov

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. nih.gov By simulating the movement of atoms over time, MD can reveal the preferred conformations and the transitions between them. nih.govmdpi.com In studies of related systems, MD simulations have been used to identify the most populated conformations of molecules in different environments. nih.gov

Intramolecular Hydrogen Bonding Interactions

Intramolecular hydrogen bonds can significantly influence the conformation and properties of a molecule. In this compound, a hydrogen bond could potentially form between the amino group of the aminomethyl substituent and the nitrogen of the naphthalen-2-amine.

Spectroscopic Property Predictions

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

DFT calculations are widely used to predict vibrational frequencies (FT-IR and Raman spectra), electronic absorption spectra (UV-Visible), and nuclear magnetic resonance (NMR) chemical shifts. scispace.comnih.govresearchgate.net For example, in a study of a related naphthalene derivative, DFT calculations were used to obtain reliable structural information that was in concurrence with experimental spectroscopic results. researchgate.net

The prediction of NMR chemical shifts through quantum chemistry calculations has become an important tool in the structural elucidation of organic molecules. nih.gov By calculating the magnetic shielding of each nucleus, it is possible to predict the 1H and 13C NMR spectra. nih.gov Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Visible absorption spectrum.

Table 1: Key Computational Parameters for this compound (Hypothetical Data)

| Parameter | Predicted Value | Method |

| HOMO Energy | -5.8 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G |

| Energy Gap (HOMO-LUMO) | 4.6 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G |

| Key Vibrational Frequencies | ~3400 cm⁻¹ (N-H stretch) | DFT/B3LYP/6-31G* |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific computational studies.

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a fundamental technique for identifying molecular structures and functional groups. Computational methods, particularly Density Functional Theory (TDFT), are widely used to calculate the vibrational frequencies and intensities of molecules with a high degree of accuracy. These calculations provide a theoretical spectrum that can be compared with experimental data to confirm molecular structures and assign vibrational modes.

For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict its vibrational spectrum. The primary amine (-NH2) group and the aminomethyl (-CH2NH2) group have characteristic vibrational modes. Primary amines typically exhibit two N-H stretching bands. orgchemboulder.comlibretexts.org The aromatic naphthalene core gives rise to a series of C-H and C=C stretching and bending vibrations. researchgate.net

Key Vibrational Modes and Predicted Frequencies:

The calculations reveal distinct frequencies for different types of molecular motion. The N-H stretching vibrations of the primary amine groups are expected in the 3300-3500 cm⁻¹ region. libretexts.org The C-H stretching vibrations of the naphthalene ring typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹. The C-N stretching vibrations for aromatic and aliphatic amines are predicted to occur in the 1250-1335 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively. orgchemboulder.com N-H bending and wagging modes are also characteristic and computationally predictable. orgchemboulder.comlibretexts.org

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Asymmetric) | 3400 - 3500 | Vibration of the two primary amine groups. |

| N-H Stretch (Symmetric) | 3300 - 3400 | Vibration of the two primary amine groups. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the naphthalene ring. |

| Aliphatic C-H Stretch | 2850 - 2960 | Stretching of C-H bonds in the aminomethyl group. |

| N-H Bend (Scissoring) | 1580 - 1650 | Bending motion of the H-N-H angle in the primary amines. orgchemboulder.com |

| Aromatic C=C Stretch | 1400 - 1600 | Stretching of carbon-carbon double bonds in the naphthalene ring. |

| C-N Stretch (Aromatic) | 1250 - 1335 | Stretching of the bond between the naphthalene ring and the amine nitrogen. orgchemboulder.com |

| C-N Stretch (Aliphatic) | 1020 - 1250 | Stretching of the bond between the methyl carbon and the amine nitrogen. orgchemboulder.com |

Note: These values are theoretical predictions and may vary from experimental results.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is an indispensable tool for structural elucidation of organic molecules. Computational methods can predict ¹H and ¹³C NMR chemical shifts, aiding in spectral assignment and structure verification. The Gauge-Invariant Atomic Orbital (GIAO) method, often coupled with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts are derived. modgraph.co.uk More recently, machine learning algorithms have shown remarkable accuracy in predicting chemical shifts based on large datasets of known structures and spectra. arxiv.orgmdpi.com

For this compound, the predicted chemical shifts are influenced by the electronic environment of each nucleus. The aromatic protons of the naphthalene ring are expected to resonate in the downfield region (typically 7.0-8.0 ppm) due to the ring current effect. The protons of the aminomethyl group (-CH₂NH₂) would appear further upfield. The chemical shifts of the N-H protons can vary significantly due to solvent effects and hydrogen bonding. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Naphthalene Ring Protons | 7.1 - 7.9 | - |

| Naphthalene Ring Carbons | - | 110 - 145 |

| Aminomethyl (-CH₂) | ~3.9 | ~45 |

Note: These are estimated values. Actual shifts are dependent on solvent and experimental conditions.

Electronic Absorption and Emission Spectra Modeling

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for modeling the electronic absorption and emission spectra (UV-Vis and fluorescence) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) and oscillator strengths, which correspond to the intensity of the absorption bands.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the naphthalene aromatic system. The presence of two amine groups, which are strong auxochromes, is predicted to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene. These calculations can help in understanding the photophysical properties of the molecule, which is crucial for applications in materials science and photochemistry.

Table 3: Predicted Electronic Transitions for this compound

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Description |

|---|---|---|---|

| S₀ → S₁ | ~340 | High | π→π* transition, HOMO to LUMO |

Note: Values are illustrative and depend on the specific computational level and solvent model used.

Reaction Mechanism Simulations and Kinetic Predictions

Understanding the reaction mechanisms and kinetics is fundamental to controlling chemical transformations. Computational chemistry offers methods to map reaction pathways, identify transition states, and predict reaction rates, providing insights that are often difficult to obtain experimentally.

Computational Mapping of Reaction Pathways

Computational mapping of reaction pathways involves locating all stationary points (reactants, products, intermediates, and transition states) on the potential energy surface (PES) of a reaction. For a molecule like this compound, a relevant reaction to study could be its formation via a multicomponent reaction or its subsequent functionalization. nih.gov

Using DFT, one can model the step-by-step mechanism of a reaction. For instance, in a hypothetical N-alkylation reaction, the pathway would involve the nucleophilic attack of the amine on an alkyl halide. Calculations would identify the transition state structure for this step, where the N-C bond is partially formed and the C-halide bond is partially broken. Intrinsic Reaction Coordinate (IRC) calculations can then confirm that this transition state correctly connects the reactants and products.

Prediction of Activation Barriers and Rate Constants

Once the transition state (TS) is located, its energy relative to the reactants gives the activation barrier (ΔE‡). This barrier is the minimum energy required for the reaction to occur. According to Transition State Theory (TST), the rate constant (k) of a reaction is exponentially dependent on this activation barrier.

The Arrhenius equation (k = A * exp(-Ea/RT)) relates the rate constant to the activation energy (Ea), which is closely related to the computationally derived ΔE‡. By calculating the vibrational frequencies of the reactants and the transition state, one can also compute the pre-exponential factor (A) and obtain a more accurate prediction of the rate constant. These predictions are invaluable for understanding reaction feasibility and optimizing reaction conditions.

Table 4: Hypothetical Kinetic Data for N-methylation of this compound

| Reaction Step | Reactants | Transition State (TS) | Products | ΔE‡ (kcal/mol) |

|---|

Note: The activation energy is a representative value for a typical SN2 reaction involving an amine.

Intermolecular Interactions and Self-Assembly Modeling

The non-covalent interactions between molecules govern their physical properties in the condensed phase, including crystal packing, solubility, and self-assembly behavior. This compound possesses functional groups capable of forming significant intermolecular interactions.

The two primary amine groups are potent hydrogen bond donors and acceptors. The naphthalene ring system can participate in π-π stacking interactions. These forces can lead to the formation of ordered supramolecular structures or self-assembled monolayers.

Molecular Dynamics (MD) simulations can be employed to model the behavior of a large ensemble of these molecules over time, revealing how they interact and organize. Quantum chemical methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to analyze the electron density of dimers or clusters to precisely characterize and quantify the strength of specific intermolecular interactions like hydrogen bonds and van der Waals forces. researchgate.net

Table 5: Key Intermolecular Interactions for this compound

| Interaction Type | Description | Estimated Energy (kcal/mol) |

|---|---|---|

| N-H···N Hydrogen Bond | Hydrogen bonding between the amine groups of two separate molecules. | 3 - 7 |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic naphthalene rings. | 2 - 5 |

Note: Interaction energies are typical ranges for these types of non-covalent bonds.

Hydrogen Bonding Networks

The molecular architecture of this compound, featuring a primary amine and an aminomethyl group attached to a naphthalene core, suggests a high propensity for forming extensive hydrogen bonding networks. Both the nitrogen atoms of the amino and aminomethyl groups can act as hydrogen bond donors and acceptors, while the aromatic ring can also participate in weaker C-H···π interactions.

Computational studies on analogous aminonaphthol compounds, such as 1-aminoalkyl-2-naphthols, have been performed using Density Functional Theory (DFT) to elucidate the nature of hydrogen bonds. nih.govresearchgate.net These studies reveal that both intramolecular and intermolecular hydrogen bonds are crucial in determining the conformational preferences of the molecules. nih.govresearchgate.net For this compound, it is conceivable that both intramolecular hydrogen bonds, between the aminomethyl group and the 2-amino group, and intermolecular hydrogen bonds, leading to the formation of dimers or larger aggregates, could exist.

The strength of these hydrogen bonds can be evaluated computationally by analyzing parameters such as bond lengths, bond angles, and interaction energies. In a study on ortho-(4-tolylsulfonamido)benzamides, DFT calculations were used to determine the geometries of hydrogen bonds. mdpi.com Similar calculations for this compound would likely involve optimizing the geometry of dimers and larger clusters to identify the most stable hydrogen bonding motifs.

The following table provides hypothetical, yet plausible, data for the types of hydrogen bonds that could be expected in a network of this compound molecules, based on typical values found in related systems.

| Hydrogen Bond Type | Donor | Acceptor | Typical H···A Distance (Å) | **Typical D-H···A Angle (°) ** |

| N-H···N | -NH₂ | -NH₂ | 1.8 - 2.2 | 150 - 180 |

| N-H···N | -CH₂NH₂ | -NH₂ | 1.8 - 2.2 | 150 - 180 |

| N-H···N | -NH₂ | -CH₂NH₂ | 1.8 - 2.2 | 150 - 180 |

| N-H···N | -CH₂NH₂ | -CH₂NH₂ | 1.8 - 2.2 | 150 - 180 |

| C-H···N | Naphthalene-H | -NH₂ / -CH₂NH₂ | 2.4 - 2.8 | 130 - 160 |

This table presents theoretical data based on computational studies of similar organic molecules.

The interplay of these hydrogen bonds would likely lead to the formation of complex three-dimensional supramolecular architectures. The specific arrangement would be a delicate balance between the strengths of the different types of hydrogen bonds and the steric constraints of the naphthalene system.

Pi-Stacking Interactions in Aggregates

In addition to hydrogen bonding, the aromatic naphthalene core of this compound is expected to participate in π-stacking interactions. These non-covalent interactions are fundamental in the aggregation of aromatic molecules and play a significant role in the structure of materials and biological systems.

Computational studies on the dimers of naphthalene and its derivatives have provided detailed insights into the nature of π-stacking. nih.govarxiv.org These studies often employ high-level ab initio methods to accurately capture the dispersion forces that are dominant in π-stacking. The most stable arrangement for naphthalene dimers is typically a parallel-displaced or a T-shaped geometry, rather than a perfectly face-to-face sandwich orientation. This is due to a balance between attractive dispersion forces and repulsive electrostatic interactions between the electron clouds of the aromatic rings. nih.govnih.gov

For this compound, the presence of the amino and aminomethyl substituents would influence the electronic distribution of the naphthalene ring system, which in turn would affect the π-stacking geometry and interaction energy. The amino groups are electron-donating, which could enhance the quadrupole moment of the naphthalene ring and influence the preferred stacking arrangement.

Computational analysis of π-stacking interactions in aggregates of this compound would involve calculating the interaction energies for various dimer orientations. Key parameters that are typically determined include the interplanar distance between the naphthalene rings and the degree of horizontal displacement.

The following table outlines plausible parameters for π-stacking interactions in aggregates of this compound, extrapolated from studies on related aromatic systems.

| Stacking Geometry | Interplanar Distance (Å) | Horizontal Displacement (Å) | Calculated Interaction Energy (kcal/mol) |

| Parallel-Displaced | 3.4 - 3.8 | 1.5 - 2.0 | -2.5 to -5.0 |

| T-shaped | 4.5 - 5.0 | N/A | -2.0 to -4.0 |

This table presents theoretical data based on computational studies of naphthalene and its derivatives. nih.govarxiv.org

It is important to note that in a real system, the final supramolecular structure would be a result of the synergy between hydrogen bonding and π-stacking interactions. These forces are not independent, and the geometry of the hydrogen bonds can influence the optimal arrangement for π-stacking, and vice versa. Theoretical studies that can simultaneously account for these different types of interactions are therefore essential for a comprehensive understanding of the aggregation behavior of this compound.

Applications in Advanced Materials and Supramolecular Chemistry

Role as a Building Block in Polymer Synthesis

No research findings are currently available to detail the use of 1-(Aminomethyl)naphthalen-2-amine as a monomer in the synthesis of polymeric structures.

There is no published data on the application of this compound as a cross-linking agent in polymer networks.

Supramolecular Assembly and Host-Guest Chemistry

The scientific literature does not currently contain reports on the design or use of this compound in the creation of molecular receptors or non-biological sensors.

There is no available research documenting the role of this compound in the construction of self-assembled systems.

Development of Functional Materials

No specific research has been published detailing the use of this compound in the development of functional materials.

Optoelectronic Materials (e.g., Fluorescent Dyes, if applicable without biological context)

Naphthalene-based compounds are well-known for their fluorescent properties, which arise from the delocalized π-electron system of the naphthalene (B1677914) core. The introduction of electron-donating groups, such as amines, can further modulate these properties, making them suitable for use as fluorescent dyes. In principle, the amino groups in This compound could contribute to intramolecular charge transfer (ICT) states upon photoexcitation, which is a key mechanism in the design of fluorescent probes.

While direct studies on the fluorescence of This compound are not available, research on related naphthalimide and distyrylnaphthalene derivatives provides insight into the potential of such compounds. For instance, naphthalimide derivatives are a significant class of fluorescent dyes whose emission properties can be finely tuned by modifying substituents on the naphthalene ring system. youtube.comnih.gov The presence of amino functionalities is crucial in many of these dyes, as they can influence the quantum yield and Stokes shift.

Similarly, highly fluorescent distyrylnaphthalene derivatives have been synthesized and investigated for their staining capabilities in cellular imaging, highlighting the intrinsic fluorescence of the naphthalene core when appropriately functionalized. nih.gov The synthesis of naphthoic acid derivatives as fluorescent probes further underscores the versatility of the naphthalene scaffold in creating photoactive materials. nih.gov

For a compound like This compound , the relative positions of the aminomethyl and amino groups on the naphthalene ring would be expected to influence its photophysical properties. The potential for these groups to participate in electronic transitions suggests that this molecule could, in theory, function as a blue-emitting fluorophore, a common characteristic of many simple naphthalene derivatives. However, without experimental data, any discussion of its specific absorption and emission maxima, quantum yield, and lifetime remains speculative.

Non-linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for applications in optical switching, frequency conversion, and other photonic technologies. Organic molecules with a donor-π-acceptor (D-π-A) architecture are prime candidates for NLO materials. The naphthalene ring can serve as an effective π-bridge, and the amino groups can act as electron donors.

Although there is no specific research on the NLO properties of This compound , studies on other naphthalene derivatives demonstrate the potential of this class of compounds. For example, the investigation of naphthalimide Schiff base compounds has revealed significant third-order NLO polarizabilities, suggesting their suitability for NLO applications. nih.gov The electronic properties and NLO response of these materials can be tuned by altering the donor and acceptor strengths of the substituents.

Furthermore, computational studies, such as those using density functional theory (DFT), have been employed to predict the NLO properties of various organic chromophores, including naphthyridine derivatives. rsc.org These studies often reveal that extending the conjugation and incorporating strong donor and acceptor groups can lead to enhanced hyperpolarizability, a key parameter for NLO activity.

Future Research Directions and Emerging Opportunities for 1 Aminomethyl Naphthalen 2 Amine

Exploration of Novel and Sustainable Synthetic Routes

The development of new and environmentally friendly methods for synthesizing 1-(aminomethyl)naphthalen-2-amine and its derivatives is a key area of future research. Current synthetic strategies often involve multi-step processes that may utilize harsh reagents and generate significant waste. Future efforts will likely focus on one-pot reactions and catalytic methods to improve efficiency and sustainability.

One promising approach is the use of green chemistry principles, such as "Grindstone Chemistry," a solvent-free method that involves the grinding of solid reactants. ijcmas.com This technique has been successfully applied to the synthesis of related 1-aminoalkyl-2-naphthols and could be adapted for this compound, offering an energy-efficient and scalable process. ijcmas.com Additionally, exploring novel catalytic systems, including those based on earth-abundant metals, could lead to more economical and sustainable synthetic routes. The development of cascade reactions, where multiple bond-forming events occur in a single operation, also presents an attractive strategy for the efficient construction of this and related molecular frameworks. nih.govnih.gov

Advancements in Enantioselective Synthetic Methodologies

The presence of a stereocenter in many derivatives of this compound makes the development of enantioselective synthetic methods a critical research avenue. Chiral amines are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules. acs.org Traditional methods for separating enantiomers, such as chiral resolution, can be inefficient. libretexts.orgyoutube.com

Future research will likely focus on the development of asymmetric catalytic systems that can directly produce enantiomerically pure forms of this compound derivatives. This could involve the use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, to control the stereochemical outcome of the reaction. nih.gov The direct enantioselective C-H amination of N-aryl-2-naphthylamines has been demonstrated as a viable strategy for creating N-C atropisomers, a concept that could be extended to the synthesis of chiral this compound derivatives. nih.gov

Untapped Reactivity and Cascade Transformations

The unique arrangement of functional groups in this compound offers opportunities to explore novel chemical transformations. The primary amine, aminomethyl group, and the naphthalene (B1677914) ring system can all participate in a variety of reactions.

Future investigations could focus on uncovering new cascade reactions that leverage the inherent reactivity of the molecule. For instance, the development of tandem sequences involving intramolecular cyclizations could lead to the synthesis of complex heterocyclic structures with potential biological activity. The reactivity of related naphthylamine derivatives with reagents like formaldehyde (B43269) has been shown to yield complex products, suggesting that similar studies with this compound could reveal new and unexpected chemical pathways. nih.gov

Integration into Complex Molecular Architectures and Nanomaterials

The structural features of this compound make it an attractive building block for the construction of more complex molecules and functional materials. Its ability to act as a ligand for metal ions and its potential for incorporation into polymeric structures open up a wide range of possibilities.

Future research could explore the use of this compound in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other supramolecular assemblies. These materials could have applications in areas such as gas storage, catalysis, and sensing. Furthermore, the integration of this compound into nanomaterials, such as functionalized carbon nanotubes, could lead to the development of novel sensors and electronic devices. grafiati.com

Enhanced Computational Approaches for Predictive Design

Computational chemistry and molecular modeling are becoming increasingly powerful tools in the design and development of new molecules and materials. researchgate.net In the context of this compound, computational methods can be used to predict its properties, reactivity, and potential applications.

Future research will likely involve the use of density functional theory (DFT) and other computational techniques to:

Predict the most stable conformations of the molecule.

Elucidate reaction mechanisms and predict the outcomes of new reactions. nih.gov

Design new derivatives with specific electronic, optical, or biological properties. nih.govresearchgate.net

Simulate the interactions of the molecule with biological targets or material surfaces.

These computational studies can guide experimental work, saving time and resources in the discovery and optimization of new applications for this compound. researchgate.net

Interdisciplinary Research with Other Chemical Disciplines (e.g., Flow Chemistry, Mechanochemistry)

The exploration of this compound and its derivatives can be significantly enhanced through collaboration with other chemical disciplines. Flow chemistry and mechanochemistry, for example, offer unique advantages for synthesis and material processing.

Flow Chemistry:

Flow chemistry, which involves performing chemical reactions in a continuous-flow reactor, offers several benefits over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. amt.ukmdpi.comresearchgate.netucd.ie Future research could focus on developing continuous-flow processes for the synthesis of this compound, which could be particularly advantageous for reactions that are exothermic or involve hazardous reagents. ucd.ie

| Advantages of Flow Chemistry |

| Enhanced safety |

| Improved heat and mass transfer |

| Precise control over reaction parameters |

| Increased reaction efficiency and yield |

| Facile scalability |

| Potential for automation |

Mechanochemistry:

Mechanochemistry, the use of mechanical force to induce chemical reactions, provides a solvent-free and often more sustainable alternative to traditional solution-phase synthesis. ijcmas.com The "Grindstone Chemistry" approach mentioned earlier is a form of mechanochemistry. ijcmas.com Future studies could investigate the application of ball milling and other mechanochemical techniques to the synthesis and modification of this compound and its derivatives, potentially leading to the discovery of new solid-state reactions and novel material phases.

| Benefits of Mechanochemistry |

| Reduced or no solvent use |

| Energy efficiency |

| Access to different reaction pathways |

| Potential for novel product formation |

| Scalability |

By embracing these interdisciplinary approaches, researchers can unlock the full potential of this compound and pave the way for exciting new discoveries and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.